Butyl 3-(4-formylphenyl)prop-2-enoate
Description
Butyl 3-(4-formylphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a formyl-substituted aromatic ring conjugated to a prop-2-enoate backbone. The formyl group at the para position of the phenyl ring enhances its reactivity in nucleophilic additions and cycloadditions, while the butyl ester group contributes to solubility in non-polar solvents .
Properties
CAS No. |
169479-49-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
butyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-10-17-14(16)9-8-12-4-6-13(11-15)7-5-12/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
FSZTUOQGSXHAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other α,β-unsaturated esters, particularly those with aromatic substituents. Below is a detailed comparison based on substituent effects, physicochemical properties, and reactivity.
Substituent Effects on Reactivity and Stability
- Butyl 3-(4-formylphenyl)prop-2-enoate vs. 3-Methylbutyl (E)-3-(4-Methoxyphenyl)prop-2-enoate (IMC/HMS): The methoxy group in IMC/HMS (electron-donating) stabilizes the aromatic ring via resonance, reducing electrophilic substitution reactivity compared to the electron-withdrawing formyl group in this compound . The formyl group increases the compound’s susceptibility to oxidation and nucleophilic attack, whereas the methoxy group enhances thermal stability .
- This compound vs. Ethyl (2E)-3-(2′-Allyloxy-5′-nitrophenyl)prop-2-enoate (7f): The nitro group in 7f (strong electron-withdrawing) further polarizes the α,β-unsaturated system, increasing its reactivity in Michael additions compared to the formyl-substituted derivative . Allyloxy groups in 7f enable participation in Diels-Alder reactions, a feature absent in this compound .
Physicochemical Properties
Table 1: Key Properties of Selected α,β-Unsaturated Esters
*Inferred from analogous butyl esters (e.g., butyl acrylate is liquid at room temperature ).
Hydrogen Bonding and Crystallography
- In contrast, methoxy or nitro substituents in related compounds (e.g., 7f) participate in weaker van der Waals interactions or stronger dipole-dipole forces, respectively .
- Ethyl (2E)-3-(2′-Allyloxy-5′-nitrophenyl)prop-2-enoate (7f) forms stable crystalline solids due to nitro group polarity and planar molecular geometry, whereas this compound may exhibit less predictable crystallization behavior .
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated esters. For this compound, this would involve:
-
Reactants : 4-Formylbenzaldehyde and butyl acetoacetate.
-
Catalyst : A weak base (e.g., piperidine or ammonium acetate).
-
Conditions : Reflux in a polar aprotic solvent (e.g., toluene or ethanol).
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. While this method is straightforward, regioselectivity and side reactions (e.g., over-oxidation of the aldehyde) must be controlled.
Wittig Reaction
The Wittig olefination offers precise control over double bond geometry:
-
Ylide Preparation : Treating a phosphonium salt derived from butyl bromoacetate with a strong base (e.g., n-BuLi).
-
Coupling with 4-Formylbenzaldehyde : The ylide reacts with the aldehyde to form the trans-configured α,β-unsaturated ester.
This method avoids acidic conditions, preserving the aldehyde functionality. However, sensitivity to moisture and the need for inert atmospheres complicate scalability.
Functional Group Transformations for Aldehyde Installation
Vilsmeier-Haack Formylation
Introducing the formyl group post-esterification could involve:
-
Substrate : 3-(4-Methylphenyl)prop-2-enoate.
-
Reagents : POCl₃ and DMF (Vilsmeier reagent).
-
Mechanism : Electrophilic aromatic substitution at the para position of the methyl group, followed by hydrolysis to yield the aldehyde.
This method is efficient for aromatic formylation but requires careful handling of corrosive reagents.
Oxidation of Benzyl Alcohol Intermediates
Alternatively, a benzyl alcohol intermediate could be oxidized to the aldehyde using mild oxidizing agents (e.g., MnO₂ or TEMPO/oxoammonium salts). This approach avoids over-oxidation to carboxylic acids, a common issue with stronger oxidants like KMnO₄.
Esterification Methodologies
Fischer Esterification
-
Reactants : 3-(4-Formylphenyl)prop-2-enoic acid and excess butanol.
-
Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid.
-
Conditions : Reflux with azeotropic removal of water.
While simple, this method suffers from equilibrium limitations, necessitating excess alcohol or continuous water removal.
Steglich Esterification
For acid-sensitive substrates, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) facilitate ester formation under mild conditions. This method is ideal for sterically hindered acids but incurs higher costs.
Though not directly referenced in the provided sources, chiral catalysts like (S)-Me-CBS (Corey-Bakshi-Shibata) could theoretically enhance enantioselectivity in reductions of intermediate ketones. For example:
-
Intermediate : 3-(4-Formylphenyl)propan-2-one.
-
Reduction : (S)-Me-CBS catalyst with BH₃·THF.
-
Outcome : Enantioselective synthesis of a secondary alcohol, later oxidized to the ketone.
This approach, while speculative, aligns with methodologies in asymmetric synthesis described for related systems.
Purification and Characterization
Critical steps include:
-
Chromatography : Silica gel column chromatography to isolate the ester from unreacted aldehydes or acids.
-
Crystallization : Recrystallization from ethanol/water mixtures to achieve high purity.
-
Spectroscopic Analysis :
-
¹H NMR : Diagnostic signals include the α,β-unsaturated ester protons (δ 6.3–7.8 ppm, coupling constant J ≈ 16 Hz) and the formyl proton (δ 9.8–10.2 ppm).
-
IR : Strong stretches for ester C=O (~1720 cm⁻¹) and conjugated aldehyde (~1700 cm⁻¹).
-
Q & A
Q. What are the optimal synthetic routes for Butyl 3-(4-formylphenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis can be adapted from analogous esters. For example, 3-(4-formylphenyl)propanoic acid derivatives are synthesized via esterification or hydrolysis. A two-step approach may involve:
Knoevenagel condensation between 4-formylbenzaldehyde and butyl propiolate under basic conditions (e.g., piperidine catalysis).
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Key factors:
- Temperature control (60–80°C) to minimize side reactions like polymerization.
- Solvent choice (e.g., DMF for solubility vs. THF for milder conditions).
Yield optimization (e.g., ~64–84% as seen in similar propanoic acid syntheses ).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the α,β-unsaturated ester moiety (δ ~6.3–7.8 ppm for vinyl protons, δ ~165–170 ppm for carbonyl carbons). Compare with methyl 3-(4-hydroxyphenyl)prop-2-enoate’s spectral data .
- X-ray crystallography : Employ SHELX for structure refinement and ORTEP-3 for visualization. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- IR spectroscopy : Confirm ester C=O (∼1720 cm) and formyl C=O (∼1680 cm) stretches.
Q. How can researchers assess the purity of this compound, and what are common contaminants?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water. Monitor for unreacted 4-formylbenzaldehyde or hydrolysis byproducts.
- Mass spectrometry : Confirm molecular ion ([M+H], expected m/z ~262) and check for fragments like [M–COOButyl].
- Melting point analysis : Compare with literature values (e.g., similar esters in the 100–120°C range ).
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
- Perform graph-set analysis (as per Etter’s rules) to map intermolecular interactions. The formyl group may act as a hydrogen-bond acceptor, while the ester carbonyl could engage in C–H···O interactions.
- Compare with patterns in 4-hydroxyphenyl derivatives, where O–H···O bonds dominate .
- Use SHELXL for refining H-atom positions and validating hydrogen-bond geometries (e.g., d(D–H···A) < 3.0 Å, angles > 120°) .
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*): Optimize geometry and calculate frontier orbitals to predict reactivity (e.g., electrophilic addition at the α,β-unsaturated site).
- Molecular docking : Study interactions with biological targets (e.g., penicillin-binding proteins, as seen in structurally related esters ).
- MD simulations : Assess solvation effects in polar solvents (e.g., water, ethanol) using AMBER or GROMACS.
Q. How does the compound’s stability vary under photolytic or hydrolytic conditions?
Methodological Answer:
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Perfluorinated analogs show enhanced stability due to electron-withdrawing groups .
- Hydrolysis : Test in buffered solutions (pH 2–12) at 37°C. The ester group is prone to alkaline hydrolysis (OH-catalyzed), while the formyl group may oxidize to carboxylic acid under acidic conditions.
Q. What in vitro assays are appropriate for evaluating its biological activity?
Methodological Answer:
- Antimicrobial assays : Use microbroth dilution (e.g., against S. aureus or E. coli) and compare with methyl (2E)-2-{[N-(2-formylphenyl)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, which inhibits penicillin-binding proteins .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC.
Tables
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel condensation | 4-formylbenzaldehyde, butyl propiolate, piperidine, THF, 70°C | 64–84* | |
| Hydrolysis of methyl ester | NaOH, MeOH/HO, reflux | 75–80 |
*Estimated based on analogous syntheses.
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR (CDCl) | δ 9.96 (s, CHO), 7.85 (d, J=8 Hz, ArH), 6.5 (d, J=16 Hz, CH=CH) | |
| IR (KBr) | 1720 cm (C=O ester), 1680 cm (C=O formyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
